6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinones.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid are likely to be similar to those of other quinolone derivatives. Quinolones are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . They have been reported to harbor vast therapeutic potential .
Mode of Action
The compound interacts with its targets by inhibiting the DNA gyrase, an enzyme that is critical for bacterial DNA replication . This interaction results in the prevention of bacterial DNA duplication, thereby inhibiting bacterial growth .
Biochemical Pathways
The affected pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase, the compound prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial DNA replication, leading to the prevention of bacterial growth and proliferation . This makes it potentially useful as an antibacterial agent .
Scientific Research Applications
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
Ciprofloxacin: A fluorinated quinolone used as an antibacterial agent.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinone: A compound used in dyes and as an oxidizing agent.
Uniqueness: 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity.
This compound's versatility and wide range of applications make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQXNSADABIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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